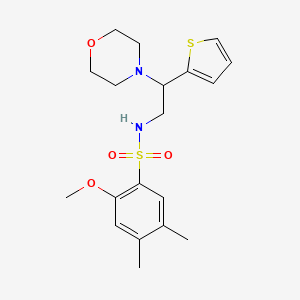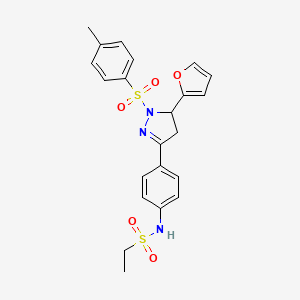
1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone” is a molecule that has gained significant attention in the field of scientific research. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds involves two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The synthetic strategies used for the construction of spirocyclic compounds, such as “this compound”, have been established over the years .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
The chemical reactions involving “this compound” are influenced by steric factors and the spatial orientation of substituents . The different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Synthesis and Structural Analysis
- Green and Practical Synthesis : A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed. This process allows for the synthesis of a variety of 3-pyrrole-substituted 2-azetidinones with different substituents, highlighting the efficient and eco-friendly approach to synthesizing these compounds (Bandyopadhyay et al., 2012).
- Hydrogen-Bonding Patterns : Studies on enaminones, including compounds similar to "1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone," have revealed insights into their hydrogen-bonding patterns, contributing to the understanding of their structural properties and potential for forming complex molecular architectures (Balderson et al., 2007).
Potential Applications in Medicinal Chemistry
- Antimicrobial Activity : A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone compounds, structurally related to "this compound," has been prepared to expand the spectrum of activity of this class of antibiotics to include Gram-negative organisms. These studies highlight the potential of structurally related compounds to serve as the basis for developing new antibacterial agents (Genin et al., 2000).
- Synthesis of Pyrrolidines and Pyrrolidinones : Various research efforts have been focused on the synthesis of pyrrolidines and pyrrolidinones from azetidinones, demonstrating the utility of these compounds in creating diverse and functionalized molecular structures with potential applications in drug development (Durrat et al., 2008).
Future Directions
The future directions for the research on “1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the physicochemical parameters and exploring the pharmacophore space due to sp3-hybridization .
Properties
IUPAC Name |
1-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8(13)12-6-9(7-12)10(14)11-4-2-3-5-11/h9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXFSPNRUFLBFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2372957.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2372958.png)

![(5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2372960.png)

![N-[(4-Fluorophenyl)methyl]-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2372962.png)
![N-{2-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B2372966.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide oxalate](/img/structure/B2372967.png)

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)


